Etizolam-d3

Beschreibung

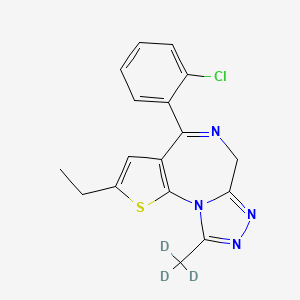

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C17H15ClN4S |

|---|---|

Molekulargewicht |

345.9 g/mol |

IUPAC-Name |

7-(2-chlorophenyl)-4-ethyl-13-(trideuteriomethyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene |

InChI |

InChI=1S/C17H15ClN4S/c1-3-11-8-13-16(12-6-4-5-7-14(12)18)19-9-15-21-20-10(2)22(15)17(13)23-11/h4-8H,3,9H2,1-2H3/i2D3 |

InChI-Schlüssel |

VMZUTJCNQWMAGF-BMSJAHLVSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C1=NN=C2N1C3=C(C=C(S3)CC)C(=NC2)C4=CC=CC=C4Cl |

Kanonische SMILES |

CCC1=CC2=C(S1)N3C(=NN=C3CN=C2C4=CC=CC=C4Cl)C |

Herkunft des Produkts |

United States |

Synthetic Pathways and Isotopic Characterization of Etizolam D3

Deuteration Strategies for Benzodiazepine (B76468) and Thienodiazepine Class Compounds

The synthesis of deuterated compounds, including those in the benzodiazepine and thienodiazepine class, involves introducing deuterium (B1214612) atoms at specific molecular positions. This can be achieved through various methods, such as using deuterated starting materials or reagents in the synthetic process, or through hydrogen-deuterium (H/D) exchange reactions on the final compound or a precursor. nih.govnih.gov

One common strategy for synthesizing deuterated analogs is to utilize a deuterated reagent during a key synthetic step. For compounds like etizolam, which contains a methyl group, a deuterated methylating agent can be employed. The synthesis of etizolam itself can be achieved through a multi-step process starting from a suitable thienodiazepine precursor. oriprobe.comgoogle.com An improved synthesis of etizolam involves the cyclization of 7-(acetyl hydrazido)-4-(2-chlorophenyl)-2-ethyl-6H-thieno[3,2-f]-1,4-diazepine. google.com To produce Etizolam-d3, a deuterated acetyl group (CD3CO-) could be introduced to the hydrazide precursor, leading to the formation of the triazole ring with a deuterated methyl group.

Another approach is direct H/D exchange on the etizolam molecule or a suitable intermediate. This can be facilitated by catalysts such as palladium on carbon (Pd/C) in the presence of a deuterium source like deuterium oxide (D2O). nih.govmdpi.com For thiophene-containing compounds, silver-catalyzed H/D exchange reactions have been shown to be effective for introducing deuterium at specific positions on the thiophene (B33073) ring. rsc.org The selection of the deuteration strategy depends on the desired location of the deuterium atoms, the stability of the molecule under reaction conditions, and the availability of deuterated reagents. For this compound, where the deuterium is typically on the methyl group, using a deuterated precursor is often a more direct and controlled method.

The general synthetic pathway for triazolobenzodiazepines like etizolam involves the cyclization of an acetyl hydrazone derivative. google.com The synthesis starts from a thienodiazepine-2-one precursor, which is converted to a thione and then reacted with a hydrazide to form the triazole ring. jocpr.comerowid.org

Advanced Spectroscopic Validation of Deuterium Incorporation

Following the synthesis of this compound, it is crucial to confirm the successful incorporation of deuterium atoms and to assess the isotopic purity of the compound. This is accomplished using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and is highly effective in confirming the position of isotopic labels. nih.govnih.gov In ¹H NMR spectroscopy, the signal corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. For this compound, where the methyl group is deuterated (CD3), the characteristic singlet peak for the methyl protons in the ¹H NMR spectrum of etizolam would be absent in the spectrum of this compound.

Furthermore, ¹³C NMR spectroscopy can provide additional confirmation. The carbon atom attached to deuterium atoms (in this case, the methyl carbon) will exhibit a different splitting pattern and a shift in its resonance compared to the non-deuterated analog due to C-D coupling. mdpi.comcolab.ws The multiplicity of the carbon signal changes from a quartet (for a CH3 group) to a septet (for a CD3 group) in the proton-coupled ¹³C NMR spectrum. In proton-decoupled ¹³C NMR, the signal for the deuterated carbon will be significantly broader and have a lower intensity.

Deuterium (²H) NMR spectroscopy can also be performed to directly observe the deuterium signal, providing unambiguous evidence of its presence and location within the molecule. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) is essential for determining the molecular weight of the synthesized compound with high accuracy and for assessing its isotopic purity. nih.govnih.gov The mass of a deuterium atom is approximately 1.006 Da greater than that of a protium (B1232500) (¹H) atom. Therefore, the monoisotopic mass of this compound will be approximately 3 Da higher than that of unlabeled etizolam.

The molecular formula of etizolam is C₁₇H₁₅ClN₄S, with a monoisotopic molecular weight of approximately 342.07 Da. For this compound, the molecular formula would be C₁₇H₁₂D₃ClN₄S, and the expected monoisotopic mass would be around 345.09 Da. cerilliant.com HRMS can measure this mass with high precision, confirming the incorporation of three deuterium atoms. acs.org

The mass spectrum will also show the isotopic distribution. For a successfully synthesized this compound with high isotopic purity, the most abundant peak in the molecular ion cluster will correspond to the d3-species. The presence of a significant peak at the mass of unlabeled etizolam (m/z 343 for the protonated molecule [M+H]⁺) would indicate incomplete deuteration. herts.ac.ukresearchgate.net Tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium atoms by analyzing the fragmentation pattern. The fragment ions containing the deuterated methyl group will show a corresponding mass shift. lcms.czresearchgate.net

Advanced Analytical Methodologies Employing Etizolam D3

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Quantitative Approaches

Liquid chromatography coupled with mass spectrometry is a cornerstone of modern bioanalysis, offering high sensitivity and selectivity. Etizolam-d3 is extensively used in these methods to ensure the reliability of results.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the premier technique for the precise quantification of trace-level compounds in complex matrices. In this methodology, a known quantity of this compound is added to samples (e.g., blood, plasma, or urine) at the beginning of the sample preparation process. oup.comoup.com Because this compound has nearly identical chemical and physical properties to etizolam, it experiences the same extraction efficiency, chromatographic retention, and ionization response. aptochem.com

The UHPLC system separates the compounds, and the tandem mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor ions are selected and fragmented to produce characteristic product ions. The instrument monitors the specific transitions for both the target analyte (etizolam) and the internal standard (this compound). b-ac.co.uk Quantification is achieved by calculating the ratio of the analyte's peak area to the internal standard's peak area, which corrects for variations during sample preparation and instrumental analysis. clearsynth.com

Research has demonstrated the validation of UHPLC-MS/MS methods for etizolam in blood with a quantitative range of 5–160 ng/mL and a limit of detection (LOD) of 2.5 ng/mL, using this compound as the internal standard at a concentration of 20 ng/mL. oup.comoup.com These methods are crucial in forensic toxicology for determining drug concentrations in authentic cases. oup.com

Table 1: Exemplary UHPLC-MS/MS Parameters for Etizolam and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application | Citation |

|---|---|---|---|---|

| Etizolam | 343.05 | 314.10 | Quantitative | b-ac.co.uk |

| Etizolam | 343.05 | 138.15 | Qualitative | b-ac.co.uk |

| This compound | 346.1 | 317.0 | Target Internal Standard | uvic.ca |

| This compound | 346.1 | 292.1 | Confirming Internal Standard | uvic.ca |

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful tool for broad-spectrum drug screening. Unlike tandem quadrupole MS, which targets specific transitions, QTOF-MS provides high-resolution, accurate mass data for all ions, enabling the identification of a wide range of compounds, including novel or unexpected ones. nih.gov

In forensic toxicology, LC-QTOF-MS is frequently used for the initial identification of substances in biological samples. oup.comoup.com this compound can be incorporated as an internal standard in these screening procedures. While not used for absolute quantification in the same way as in targeted MS/MS, its presence helps to verify system suitability and retention time alignment. The detection of the internal standard confirms that the analytical process is performing correctly. Studies have shown that LC-QTOF-MS can presumptively identify numerous designer benzodiazepines, including etizolam, in urine and blood samples. nih.govnih.govresearchgate.net The high mass accuracy of QTOF allows for the determination of elemental formulas, providing strong evidence for the identity of detected compounds. purdue.edu

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for the analysis of volatile and semi-volatile compounds. nih.gov For many benzodiazepines, derivatization may be required to improve their thermal stability and chromatographic properties. nih.gov

The principles of using a deuterated internal standard are equally applicable to GC-MS. nih.govnih.gov An ideal isotopic internal standard like this compound would co-elute with the target analyte from the GC column and show similar fragmentation patterns in the mass spectrometer, with fragment ions shifted by the mass of the deuterium (B1214612) labels. This allows for accurate quantification using selected ion monitoring (SIM) by correcting for variability in sample injection and ionization. nih.gov The use of stable isotope-labeled internal standards is considered the most effective approach for quantitative GC-MS assays in forensic science. nih.gov While LC-MS is more commonly cited for etizolam analysis due to its direct compatibility with non-volatile and thermally labile molecules, the principles of GC-MS with deuterated standards provide a viable analytical alternative. nih.govnih.gov

Principles of Isotope Dilution Mass Spectrometry (IDMS) Using this compound as an Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) is an analytical technique that provides the highest level of accuracy and precision for quantitative measurements. It relies on the use of an isotopically labeled version of the analyte as the internal standard. aptochem.com this compound is specifically designed for this purpose in the analysis of etizolam. pubcompare.ai

The foundation of IDMS's superior accuracy lies in the near-perfect chemical and physical equivalence between the analyte (etizolam) and its deuterated internal standard (this compound). aptochem.com During method development, the goal is to ensure that the standard and analyte behave identically through every step of the procedure, including extraction, derivatization (if any), and chromatographic separation. clearsynth.com

Because this compound is added at a known concentration at the very beginning of the workflow, any subsequent loss of sample material will affect both the analyte and the standard equally. The final measurement is based on the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled standard. This ratio remains constant even if sample is lost, thereby correcting for procedural errors and leading to exceptionally high precision and accuracy. aptochem.comclearsynth.com This robustness is a key reason why methods employing deuterated standards are considered the gold standard in bioanalysis. aptochem.com

Matrix effects are a significant challenge in mass spectrometry, particularly when analyzing complex biological samples like blood, urine, or hair. clearsynth.comnih.gov These effects arise from co-eluting endogenous components of the sample matrix that can either suppress or enhance the ionization of the target analyte in the MS source, leading to inaccurate quantification. clearsynth.com

The most effective strategy to compensate for matrix effects is the use of a co-eluting, stable isotope-labeled internal standard. aptochem.comclearsynth.com Since this compound is structurally identical to etizolam, it elutes from the chromatography column at the same time and enters the mass spectrometer source under the same conditions. aptochem.com Therefore, it is subjected to the exact same degree of ion suppression or enhancement as the analyte. By measuring the ratio of the analyte to the internal standard, the variable and unpredictable influence of the matrix is effectively canceled out. clearsynth.comnih.gov This ensures that accurate and reliable quantitative results can be obtained from diverse and "dirty" matrices where matrix effects would otherwise compromise the analysis. sci-hub.se

In Vitro and in Vivo Metabolic Profiling of Etizolam Utilizing Deuterated Standards

Application of Etizolam-d3 in Human Liver Microsome Models for Phase I and Phase II Metabolism Investigations

Human liver microsomes (HLMs) serve as a standard in vitro model for predicting the metabolic pathways of drugs in humans. They contain a rich complement of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, as well as UDP-glucuronosyltransferases (UGTs) responsible for Phase II conjugation reactions. In the investigation of etizolam metabolism, HLMs provide a controlled environment to identify the primary routes of biotransformation.

The use of this compound in such studies is critical for accurate metabolite identification and quantification. As an internal standard, this compound is chemically identical to etizolam, save for the presence of three deuterium (B1214612) atoms. This results in a predictable mass shift in mass spectrometry analysis, allowing for its clear distinction from the unlabeled parent compound and its metabolites. This is particularly advantageous in complex biological matrices where endogenous compounds can interfere with analysis.

In a typical HLM incubation, both etizolam and a known concentration of this compound would be introduced to the microsomal preparation along with necessary cofactors like NADPH for Phase I reactions and UDPGA for Phase II reactions. The subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) would reveal a series of potential metabolites. The characteristic isotopic signature of this compound allows for the confident differentiation of true metabolites from background noise.

Studies using HLM models have identified several key metabolic pathways for etizolam. Phase I reactions are predominant, with hydroxylation being a major route. nih.govnih.gov This leads to the formation of pharmacologically active metabolites such as α-hydroxyetizolam and 8-hydroxyetizolam. nih.gov Other observed Phase I transformations include dihydroxylation, hydration, desaturation, methylation, oxidative deamination to an alcohol, and oxidation. nih.gov

Phase II metabolism of etizolam in HLMs has been shown to involve glucuronidation, a common pathway for increasing the water solubility of drugs and facilitating their excretion. nih.gov The presence of this compound would aid in the characterization of these glucuronide conjugates, which can be challenging to detect due to their polarity and potential instability.

A study utilizing human liver microsomes identified 17 metabolites of etizolam, highlighting the complexity of its biotransformation. nih.gov The main metabolic pathways identified were monohydroxylation, dihydroxylation, hydration, desaturation, methylation, oxidative deamination to an alcohol, oxidation, reduction acetylation, and glucuronidation. nih.gov

Table 1: Phase I and Phase II Metabolites of Etizolam Identified in Human Liver Microsome Models This table is a representation of findings from studies on etizolam metabolism. The application of this compound is a standard methodological approach for such analyses.

| Metabolic Pathway | Number of Metabolites Identified | Key Metabolites |

|---|---|---|

| Phase I | ||

| Monohydroxylation | Multiple | α-hydroxyetizolam, 8-hydroxyetizolam |

| Dihydroxylation | Multiple | - |

| Hydration | Multiple | - |

| Desaturation | Multiple | - |

| Methylation | One | - |

| Oxidative Deamination to Alcohol | One | - |

| Oxidation | Multiple | - |

| Reduction Acetylation | One | - |

| Phase II |

Zebrafish as an In Vivo Metabolic Model for Comprehensive Etizolam Metabolite Elucidation Assisted by Deuterated Probes

While in vitro models like HLMs are invaluable, they may not fully recapitulate the complexity of a whole organism. The zebrafish (Danio rerio) has emerged as a powerful in vivo model for drug metabolism studies due to its genetic similarity to humans, rapid development, and cost-effectiveness. The transparent nature of zebrafish embryos also allows for real-time observation of potential toxicological effects.

In the context of etizolam metabolism, the zebrafish model provides a more holistic view, incorporating absorption, distribution, metabolism, and excretion (ADME) processes. The co-administration of etizolam and this compound to zebrafish allows for the tracking of the parent compound and the identification of its metabolites in various tissues and excreta. The deuterated standard acts as a crucial probe, enabling the differentiation of drug-related compounds from the complex endogenous biomolecules of the organism.

Research utilizing zebrafish has significantly expanded the known metabolic profile of etizolam. In one comprehensive study, a total of 28 metabolites were detected in zebrafish urine and feces. nih.gov This highlights the extensive biotransformation that etizolam undergoes in a living organism. The identified metabolic pathways in zebrafish largely mirrored those found in HLMs, including hydroxylation, hydration, and desaturation, but also revealed additional pathways. nih.govnih.gov The major metabolic pathway was found to be hydroxylation, accounting for a significant portion of the metabolites. nih.gov

The use of this compound in such in vivo studies is instrumental in confirming the identity of these numerous metabolites. By comparing the mass spectra of the detected compounds with the expected mass shift from the deuterated standard, researchers can confidently assign structures to the metabolites.

Table 2: Comparison of Etizolam Metabolites Identified in Zebrafish and Human Liver Microsomes This table is based on findings from comparative metabolic studies of etizolam. The use of deuterated probes like this compound is a standard technique to facilitate such comprehensive metabolite identification.

| Model | Total Metabolites Identified | Predominant Metabolic Pathway |

|---|---|---|

| Zebrafish (in vivo) | 28 | Hydroxylation |

Identification and Structural Characterization of Etizolam Metabolites Through this compound Aided Mass Spectrometry

The cornerstone of modern metabolite identification is high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC). This powerful analytical technique allows for the separation and detection of compounds with high mass accuracy. The use of deuterated standards like this compound is a key strategy that enhances the power of HRMS in metabolism studies.

When a sample containing both etizolam and this compound is analyzed, the mass spectrometer detects pairs of peaks for the parent drug and its metabolites. The unlabeled compound and its deuterated counterpart will have nearly identical chromatographic retention times but will be separated in the mass spectrum by a characteristic mass difference (in this case, 3 Da). This "doublet" signature is a highly specific indicator of a drug-related compound, effectively filtering out endogenous interferences.

Furthermore, the fragmentation patterns of the parent drug and its deuterated counterpart in tandem mass spectrometry (MS/MS) are typically very similar. By comparing the MS/MS spectrum of a suspected metabolite with that of the parent drug (and its deuterated analog), the site of metabolic modification can often be deduced. For instance, if a fragment ion retains the deuterium label, the modification has occurred on a different part of the molecule. Conversely, if a fragment ion loses the mass difference, the modification has likely occurred at or near the site of deuteration.

In the case of etizolam, this technique would be invaluable for distinguishing between isomers, such as the various monohydroxylated metabolites. While HRMS can provide the elemental composition, the fragmentation pattern, aided by the information from the deuterated standard, can help to pinpoint the location of the hydroxyl group.

A study analyzing etizolam metabolites by UPLC-Q-Exactive-MS identified a total of 29 metabolites in both zebrafish and HLM models combined. nih.gov The primary metabolic pathways were identified as monohydroxylation, dihydroxylation, hydration, desaturation, methylation, oxidative deamination to an alcohol, oxidation, reduction acetylation, and glucuronidation. nih.gov The application of a deuterated standard such as this compound would be the standard and recommended approach to confidently identify and structurally characterize such a large number of metabolites from complex biological samples.

Table 3: Illustrative Fragmentation Analysis Aided by a Deuterated Standard This table illustrates the conceptual application of a deuterated standard in MS/MS for structural elucidation. The m/z values are hypothetical for illustrative purposes.

| Compound | Precursor Ion (m/z) | Fragment Ion (m/z) | Interpretation |

|---|---|---|---|

| Etizolam | 343.08 | 314.04 | Loss of ethyl group |

| This compound | 346.09 | 317.05 | Loss of ethyl group, deuterium label retained |

| Hydroxylated Metabolite | 359.08 | 330.04 | Loss of ethyl group, hydroxylation on another part of the molecule |

Forensic and Environmental Science Research Applications of Etizolam D3

Etizolam-d3 in Forensic Toxicological Method Development for Emerging Thienodiazepine Detection

The proliferation of novel psychoactive substances (NPS), including designer benzodiazepines like etizolam, presents a continuous challenge for forensic toxicology laboratories. nih.govnih.gov Developing reliable analytical methods is essential for accurately identifying and quantifying these substances in forensic investigations. researchgate.netresearchgate.net this compound plays a pivotal role as an internal standard in the creation and validation of these methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the reliability of results used in legal proceedings. nih.govnih.gov

In forensic toxicology, the accurate measurement of drug concentrations in biological samples is crucial for interpreting their potential role in cause of death or impairment. This compound is routinely used as an internal standard in LC-MS/MS methods to quantify etizolam in a variety of forensic specimens, including blood, plasma, and serum from both living individuals (ante-mortem) and deceased persons (post-mortem). nih.govresearchgate.net

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry. It co-elutes chromatographically with the non-labeled analyte (etizolam) and experiences similar ionization and fragmentation patterns, as well as any loss during sample extraction and processing. By adding a known amount of this compound to each sample, calibrator, and control at the beginning of the analytical process, any variability is compensated for, leading to highly accurate and precise quantification. nih.govnih.gov

Research has demonstrated the successful application of these methods in numerous forensic cases. For instance, a study of 191 forensic cases in Ontario, Canada, utilized an LC-MS/MS method with this compound to quantify etizolam in blood, plasma, and serum. nih.gov The concentrations in post-mortem blood ranged from <5 to 260 ng/mL, while ante-mortem blood concentrations ranged from <5 to 767 ng/mL. nih.govresearchgate.net Another study focusing on post-mortem cases reported a median femoral blood etizolam concentration of 8.5 ng/mL (range 1.0–172.0 ng/mL). abertay.ac.uk

A recently developed "surrogate analyte approach" also employed this compound for the quantification of etizolam in various post-mortem tissues, including heart blood and liver, further expanding the utility of this deuterated standard in death investigations where traditional blank matrix samples are unavailable. nih.gov This method showed a strong linear correlation, demonstrating its successful application to diverse human samples. nih.gov

Table 1: Etizolam Concentrations in Forensic Casework Using this compound as an Internal Standard

| Study Focus | Specimen Type | Number of Cases | Reported Concentration Range (ng/mL) | Citation |

|---|---|---|---|---|

| General Forensic Casework | Post-mortem Blood | 89 | <5 - 260 | nih.govresearchgate.net |

| General Forensic Casework | Ante-mortem Blood/Plasma/Serum | 102 | <5 - 767 | nih.gov |

| Post-mortem Cases | Femoral Blood | 24 | 1.0 - 172.0 | abertay.ac.uk |

| Post-mortem Cases | Ante-mortem Plasma | 4 | 4 - 44 | abertay.ac.uk |

Beyond blood and urine, alternative biological matrices like hair offer a longer window of detection for drug use. Hair analysis can provide a historical record of exposure over weeks to months, making it valuable in various forensic and clinical contexts. The development of sensitive methods to detect designer benzodiazepines in hair has become an area of active research. nih.govcuny.edu

In this context, this compound is an essential component for method validation and application. A validated LC-MS/MS method for the simultaneous determination of 17 designer benzodiazepines in hair utilized this compound as one of the internal standards. nih.gov The process involved pulverizing a 20 mg hair sample, followed by extraction with methanol. nih.govcuny.edu The use of this compound helped to ensure the accuracy of the quantification, compensating for potential matrix effects and extraction inefficiencies. nih.gov

This validated method demonstrated good linearity, precision, and accuracy, with a lower limit of quantification (LLOQ) suitable for detecting typical concentrations found in hair. nih.gov When applied to authentic forensic cases, the method successfully identified and quantified etizolam in five positive samples, with concentrations ranging from 47.4 to 88.5 pg/mg. nih.gov Such research underscores the utility of this compound in expanding toxicological analysis to alternative matrices, providing crucial information for chronic exposure assessment. nih.govcuny.eduresearchgate.net

Table 2: Key Parameters for Validated LC-MS/MS Method for Designer Benzodiazepines in Hair

| Parameter | Finding | Citation |

|---|---|---|

| Analytes | 17 Designer Benzodiazepines (including Etizolam) | nih.gov |

| Internal Standards | Deuterated analogs (including this compound) | cuny.edu |

| Sample Size | 20 mg of hair | nih.gov |

| Imprecision | <19.2% | nih.gov |

| Bias | -13.7% to 18.3% | nih.gov |

| Extraction Efficiency | >70% for all analytes | nih.gov |

Wastewater-Based Epidemiology (WBE) for Population-Level Etizolam Consumption Monitoring

Wastewater-based epidemiology (WBE) has emerged as a powerful tool for monitoring public health trends, including the consumption of illicit drugs and NPS at a community level. researchgate.net By analyzing untreated wastewater for specific human excretion products, researchers can estimate substance use in near real-time without relying on traditional survey data. scienceopen.comnih.gov Accurate quantification is vital for WBE, and deuterated internal standards like this compound are indispensable for achieving reliable results in such a complex matrix. sciex.comresearchgate.net

Traditional WBE methods often involve laborious and time-consuming sample preparation steps like solid-phase extraction (SPE) to concentrate analytes and remove interfering matrix components. sciex.com However, recent advancements in the sensitivity of LC-MS/MS instrumentation have enabled the development of direct injection analysis methods. researchgate.netrsc.orgnih.gov This approach involves minimal sample preparation—typically just filtration and dilution—before the sample is injected directly into the LC-MS/MS system. sciex.comarizona.edu

Direct injection analysis significantly reduces sample turnaround time and minimizes the risk of contamination and analyte loss associated with multi-step extraction procedures. sciex.comresearchgate.net The high sensitivity of modern mass spectrometers is crucial for detecting the often very low concentrations of NPS in wastewater. sciex.comresearchgate.net In these methods, this compound and other deuterated standards are added to the wastewater sample to serve as surrogate standards. sciex.com They correct for matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds in the wastewater—which can be a significant challenge in direct injection analysis. sciex.comrsc.org A technical note from SCIEX describes a direct injection method capable of detecting etizolam, among other NPS, for the first time using this approach, demonstrating the feasibility and utility of this high-throughput surveillance technique. sciex.com

WBE studies assisted by deuterated standards provide valuable insights into spatial and temporal trends of drug consumption. researchgate.net An international wastewater surveillance program spanning 16 countries from 2019 to 2022 analyzed influent wastewater for a range of NPS. researchgate.net Using validated LC-MS/MS methods that rely on deuterated internal standards for accurate quantification, the study detected and quantified 18 different NPS. researchgate.net

Etizolam was one of the designer benzodiazepines found, with its presence noted in wastewater from several countries, including Iceland, Spain, France, Italy, and the United States. researchgate.net The ability to accurately measure the loads of etizolam in wastewater allows public health officials and law enforcement agencies to identify hotspots of use, monitor the emergence of new trends, and evaluate the effectiveness of public health interventions. The use of this compound ensures that the data collected across different locations and time points are comparable and reliable, forming a solid evidence base for informed policy-making. researchgate.netnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 8-hydroxyetizolam |

| Adinazolam |

| Alprazolam |

| Benzoylecgonine |

| Clobazam |

| Clonazolam |

| Delorazepam |

| Deschloroetizolam |

| Diazepam |

| Diclazepam |

| Etizolam |

| This compound |

| Fentanyl |

| Flualprazolam |

| Flubromazepam |

| Flubromazolam |

| Flunitrazolam |

| Furanyl UF-17 |

| Meclonazepam-d3 |

| Methadone |

| Morphine |

| N-desmethylclobazam |

| Nifoxipam |

| Nitrazolam |

| Pregabalin |

| Pyrazolam |

Future Directions and Methodological Advancements with Etizolam D3

Exploration of Advanced Deuteration Sites for Enhanced Isotopic Labeling Applications

Isotopic labeling is a foundational technique in pharmaceutical research, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of compounds. capitalbiotechnology.com While Etizolam-d3 is a valuable tool, the future lies in the strategic and selective placement of deuterium (B1214612) atoms at other, more metabolically significant sites on the etizolam molecule. This approach, known as precision deuteration or "deuterium editing," can intentionally alter the metabolic fate of the parent compound. thieme-connect.comnih.gov

The primary mechanism behind this strategy is the kinetic isotope effect (KIE), where the greater mass of a deuterium atom compared to a hydrogen atom results in a stronger carbon-deuterium (C-D) bond. portico.org This increased bond strength can slow the rate of metabolic reactions where C-H bond cleavage is the rate-limiting step, a common occurrence in reactions catalyzed by Cytochrome P450 (CYP) enzymes. nih.gov Etizolam is known to be metabolized primarily through hydroxylation, and studies have identified major metabolites such as α-hydroxyetizolam and 8-hydroxyetizolam. americanelements.com The metabolism is complex, involving multiple pathways and enzymes, predominantly from the CYP3A4 subfamily. researchgate.net

Future research will focus on synthesizing etizolam analogs with deuterium substitutions at these specific, metabolically vulnerable positions. For instance, deuterating the α-carbon of the ethyl group or specific positions on the thiophene (B33073) and diazepine (B8756704) rings could significantly retard the formation of key metabolites. A recent exhaustive study on 1,4-benzodiazepine-2,5-dione derivatives demonstrated that selective deuteration at multiple metabolic sites led to a derivative with a 9.3-fold reduction in intrinsic clearance. thieme-connect.comacs.org This highlights the potential to create etizolam analogs with tailored metabolic profiles.

Advancements in catalytic hydrogen isotope exchange (HIE) are crucial for achieving this. acs.org Modern catalysts, including those based on iridium and ruthenium nanoparticles, allow for the late-stage, regioselective incorporation of deuterium into complex molecules with high functional group tolerance. americanelements.comnih.govacs.org This enables the creation of a library of deuterated etizolam analogs, each designed to probe or block a specific metabolic pathway.

Table 1: Potential Advanced Deuteration Sites on Etizolam and Their Research Implications

| Potential Deuteration Site | Primary Metabolic Reaction Targeted | Potential Research Application |

| α-carbon of the ethyl group | α-hydroxylation | Study the role and rate of α-hydroxyetizolam formation; create a more metabolically stable version of etizolam. |

| Methyl group on the triazole ring | N-demethylation (if applicable) or adjacent oxidation | Investigate minor metabolic pathways and their contribution to the overall clearance of the drug. |

| Thiophene Ring (various positions) | Aromatic hydroxylation (e.g., at the 8-position) | Modulate the formation of 8-hydroxyetizolam and other hydroxylated metabolites to study their specific biological activities. |

| Chlorophenyl Ring | Aromatic hydroxylation | Assess the impact on clearance and explore potential shifts in metabolic pathways. |

Integration of Computational Modeling and Machine Learning in Deuterated Analog Research and Data Interpretation

The synergy between computational modeling and machine learning (ML) is set to revolutionize research with deuterated compounds like this compound. These in silico approaches offer a powerful framework for predicting metabolic outcomes and interpreting complex analytical data, thereby accelerating the research and development cycle. nih.govcreative-biolabs.com

Computational Modeling: Structure-based and ligand-based computational methods can predict the most likely sites of metabolism (SOMs) on a molecule like etizolam. nih.govnih.gov By modeling the interaction between etizolam and the active site of metabolizing enzymes, such as CYP3A4, researchers can identify which hydrogen atoms are most susceptible to abstraction. rsc.orgpsu.edu This predictive capability is invaluable for guiding the synthesis of new deuterated analogs, focusing synthetic efforts on the positions most likely to exhibit a significant kinetic isotope effect. nih.gov Furthermore, computational models can predict how deuteration might alter the binding affinity and orientation of the molecule within the enzyme's active site, providing a more complete picture of the potential metabolic consequences. psu.edu

The integration of these fields creates a powerful feedback loop: computational modeling predicts SOMs, guiding the synthesis of specific deuterated analogs. Experimental analysis of these analogs generates high-quality data, which is then used to train and refine machine learning models. These refined models, in turn, provide more accurate interpretations and can help improve the initial computational predictions.

Table 2: Integrated Workflow of Computational and Machine Learning Approaches

| Stage | Computational Modeling Task | Machine Learning Task | Desired Outcome |

| 1. Prediction | Predict Sites of Metabolism (SOMs) on the etizolam structure using docking and reactivity models. rsc.orgpsu.edu | N/A | A prioritized list of target sites for strategic deuteration. |

| 2. Synthesis & Analysis | Model the kinetic isotope effect (KIE) to estimate the potential impact of deuteration at each target site. | N/A | Efficient synthesis of deuterated analogs with the highest potential to alter metabolism. |

| 3. Data Interpretation | N/A | Train algorithms on HRMS data to identify parent drug, this compound, and their respective metabolites based on mass shifts and fragmentation patterns. kyoto-u.ac.jp | Automated and high-confidence identification of known and novel metabolites. |

| 4. Refinement | Refine enzyme-substrate models using experimental metabolic data. | Build predictive models (e.g., QSAR) linking structural features (including deuteration sites) to observed metabolic stability. nih.gov | Improved in silico models with enhanced predictive power for future analog design. |

Development of Novel Analytical Platforms for High-Throughput this compound Based Assays in Research Laboratories

The demand for rapid and efficient analysis of etizolam and its analogs in research and forensic laboratories necessitates the development of novel analytical platforms. High-throughput screening (HTS) is essential for processing large numbers of samples, whether for metabolic stability studies, pharmacokinetic research, or forensic case analysis. youtube.com this compound and other stable isotope-labeled internal standards (SIL-IS) are the cornerstone of accurate quantification in these assays, as they correct for variability during sample preparation and analysis. aptochem.comnih.govscioninstruments.com

Future developments will move beyond traditional 96-well plate formats towards more sophisticated microfluidic systems. capitalbiotechnology.com These "lab-on-a-chip" technologies offer several advantages, including significantly lower reagent and sample consumption, faster analysis times, and the potential for greater automation and integration of multiple analytical steps. capitalbiotechnology.comresearchgate.net

Emerging platforms for HTS include:

Droplet Microfluidics: This technology encapsulates individual reactions within picoliter- to nanoliter-sized droplets. mdpi.com It allows for millions of individual experiments to be run in parallel, making it ideal for screening libraries of deuterated etizolam analogs against various metabolic enzymes or for quantifying etizolam in a massive number of samples.

Digital Microfluidics: This approach uses electrical signals to manipulate discrete droplets of liquid on a surface, allowing for complex, programmable sequences of mixing, reacting, and separating, all on a single chip.

Integrated Mass Spectrometry Interfaces: Coupling microfluidic devices directly with mass spectrometers (e.g., via electrospray ionization) eliminates manual transfer steps, reducing potential contamination and increasing throughput. nih.gov This is particularly powerful for quantitative assays that rely on this compound for precision.

These advanced platforms, when combined with the accuracy afforded by SIL-IS like this compound and the sensitivity of modern HRMS, will enable researchers to perform complex metabolic studies and quantitative analyses with unprecedented speed and efficiency.

Table 3: Comparison of High-Throughput Analytical Platforms

| Platform | Throughput | Reagent Volume | Automation Potential | Key Advantage for this compound Assays |

| 96/384-Well Plates | High | Microliters (µL) | High | Well-established, compatible with most robotic liquid handlers. |

| Droplet Microfluidics | Ultra-High | Picoliters (pL) - Nanoliters (nL) | Very High | Enables massive parallel processing for screening compound libraries or large sample batches. mdpi.com |

| Digital Microfluidics | Medium to High | Nanoliters (nL) | Very High | Highly programmable and flexible for multi-step analytical protocols on a single chip. |

| Integrated LC-MS | Medium | Microliters (µL) | High | Provides the highest level of chemical specificity and quantitative accuracy, for which this compound is an ideal internal standard. nih.gov |

Q & A

Q. How is Etizolam-d3 utilized as an internal standard in LC-MS/MS quantification of etizolam?

this compound is added to biological matrices (e.g., whole blood, plasma) at a fixed concentration (e.g., 20 ng/mL) to correct for variability during sample preparation and ionization. The deuterated analog shares physicochemical properties with etizolam but has a distinct mass-to-charge (m/z) ratio, enabling precise quantification via stable isotope dilution. Calibrators (5–160 ng/mL) are matrix-matched to account for extraction efficiency, and a quadratic curve with 1/x weighting is applied for calibration .

Q. What calibration parameters are critical for validating this compound in analytical methods?

A six-point calibration curve (5–160 ng/mL) is recommended, with quality controls (10 ng/mL low, 120 ng/mL high) to assess accuracy and precision. The limit of detection (LOD) and quantification (LOQ) should be experimentally determined; for example, LOD = 2.5 ng/mL and LOQ = 5 ng/mL in blood matrices . Matrix effects are minimized by using deuterated internal standards and matching calibrators to the sample matrix .

Q. What sample preparation techniques are compatible with this compound in forensic toxicology?

Solid-phase extraction (SPE) using CEREX® CLIN II columns is validated for isolating etizolam and this compound from complex matrices. Internal standard working solutions (e.g., 200 ng/mL) are spiked into samples before extraction to normalize recovery rates. Post-extraction, analytes are separated via reverse-phase HPLC and detected using dynamic MRM on a QQQ-MS system .

Q. How do researchers ensure specificity when using this compound in multi-analyte panels?

Chromatographic separation (e.g., Agilent 1290 LC with C18 column) and MRM transitions (e.g., m/z 343 → 315 for etizolam; m/z 346 → 318 for this compound) are optimized to avoid cross-talk with co-eluting substances. Method validation includes testing for interference from structurally similar benzodiazepines and metabolites .

Q. What ethical and documentation practices are required when using this compound in human studies?

Ethical approval must specify the use of deuterated standards, and data management plans should detail storage protocols for biological samples. Consent forms must disclose the purpose of isotopic labeling, and analytical methods should be peer-reviewed to ensure compliance with forensic standards (e.g., ASB Standard 036) .

Advanced Research Questions

Q. How can isotopic interference between Etizolam and this compound be mitigated in high-resolution TOF-MS?

Despite a 3 Da mass difference, low-abundance isotopic peaks (e.g., [M+3] for etizolam) may overlap with this compound signals. Manual inspection of extracted ion chromatograms (EICs) and MS/MS spectral libraries is required to confirm peak purity. Software tools (e.g., Waters Forensic Toxicology Screening Application) use MSE data to deconvolute overlapping ions .

Q. What statistical approaches resolve discrepancies in etizolam quantification across laboratories?

Inter-laboratory comparisons should use Bland-Altman plots to assess bias, while Deming regression accounts for variability in both calibrators and samples. Discrepancies often arise from differences in internal standard purity or extraction efficiency, necessitating cross-validation with reference materials .

Q. How do matrix effects in whole blood versus plasma impact this compound recovery?

Phospholipids in whole blood can suppress ionization, reducing this compound signal by 15–20% compared to plasma. Matrix-matched calibrators and post-column infusion of deuterated standards are used to quantify and correct these effects. Recovery studies show 85–110% efficiency in blood vs. 92–118% in plasma .

Q. What strategies optimize SPE recovery of this compound in polydrug exposure scenarios?

Co-eluting drugs (e.g., fentanyl, cocaine) can compete for binding sites on SPE columns. Adjusting pH during extraction (e.g., pH 9 for basic drugs) and using mixed-mode sorbents improve selectivity. Recovery rates for this compound remain stable (≥90%) even in the presence of 10-fold excess interferents .

Q. How are emerging NPS (e.g., bromazolam) integrated into existing this compound methods?

Method updates require re-validation of selectivity, carryover, and linearity. For example, bromazolam-d5 was added as a secondary internal standard in mid-study to address co-elution challenges. Cross-reactivity testing with this compound confirms no significant ion suppression (<5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.